REACTION_CXSMILES
|
Br[O-:2].[Na+].C([C:7]1[CH:20]=[CH:19][C:18]2[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[CH:11]=[CH:10][C:9]=2[CH:8]=1)(=O)C.[O:21]1[CH2:26]COCC1>>[C:26]([C:7]1[CH:20]=[CH:19][C:18]2[C:13]3[C:12](=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH:11]=[CH:10][C:9]=2[CH:8]=1)([OH:21])=[O:2] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=2C=CC3=CC=CC=C3C2C=C1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Excess sodium hypobromite was removed by the addition of 10% solution of sodium metabisulphite (20 ml)
|
Type
|
ADDITION
|
Details
|
Water (300 ml) was added
|
Type
|
CUSTOM
|
Details
|
approximately 100 ml of solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=CC=2C=CC3=CC=CC=C3C2C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.01 g | |
YIELD: PERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |